GR 144053 trihydrochloride

Descripción general

Descripción

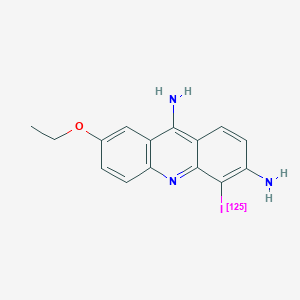

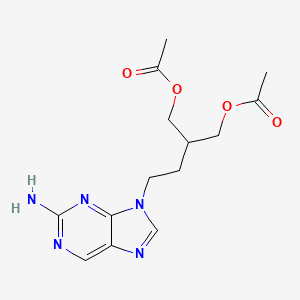

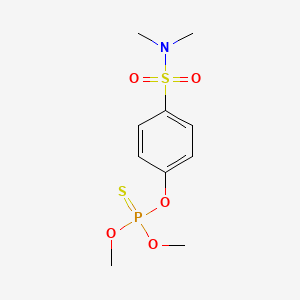

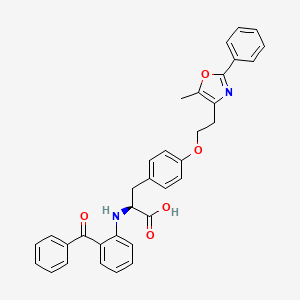

GR 144053 trihydrochloride is a potent and selective platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa) antagonist . It is orally active and highly effective at inhibiting thrombus formation in vivo . The chemical name of GR 144053 trihydrochloride is 4- [4- [4- (Aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride .

Molecular Structure Analysis

The molecular formula of GR 144053 trihydrochloride is C18H27N5O2.3HCl . The molecular weight is 454.83 . The InChI Key is GFZHNFOGCMEYTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

GR 144053 trihydrochloride is supplied as a solid . It is soluble in dimethyl sulfoxide (DMSO) at 23 mg/mL .Aplicaciones Científicas De Investigación

Reductive Dechlorination in Environmental Remediation

Studies on the abiotic reductive dechlorination of chlorinated ethylenes by iron-bearing soil minerals, such as green rust (GR(SO4)), highlight the importance of understanding chemical reactions that can mitigate environmental pollution. The kinetics of these reactions and the formation of less harmful products from chlorinated organic compounds offer insights into potential applications of similar compounds for environmental remediation efforts (Lee & Batchelor, 2002).

Catalytic Activity in Organic Synthesis

The iron-catalyzed Grignard cross-coupling with alkyl halides possessing beta-hydrogens represents another area of interest in scientific research. Such catalytic activities are crucial for the synthesis of various organic compounds, showcasing the potential for compounds like "GR 144053 trihydrochloride" to serve in similar catalytic roles within organic chemistry (Nagano & Hayashi, 2004).

Phototransformation and Environmental Fate of Chemical Compounds

Research into the phototransformation of triclosan in surface waters demonstrates the significance of understanding how chemical compounds degrade under environmental conditions. Such studies can inform the safe use and disposal of chemicals, including "GR 144053 trihydrochloride", by elucidating their degradation pathways and rates (Tixier et al., 2002).

Mechanisms of Corrosion and Material Degradation

The investigation of mechanisms of formation and structure of green rust one in aqueous corrosion of iron in the presence of chloride ions provides a detailed look at corrosion processes. Understanding these mechanisms can contribute to the development of corrosion-resistant materials and the study of compounds that may interact with metal surfaces (Refait et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2.3ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;;;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRNPHOBDOUQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GR 144053 trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.